molecular formula C12H16FNO B4649948 N-(2-fluoro-5-methylphenyl)pentanamide

N-(2-fluoro-5-methylphenyl)pentanamide

Cat. No.: B4649948
M. Wt: 209.26 g/mol
InChI Key: XROYKLDKGMGDJX-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-methylphenyl)pentanamide: is an organic compound characterized by the presence of a fluoro-substituted phenyl ring attached to a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-methylphenyl)pentanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-5-methylaniline and pentanoic acid.

    Amidation Reaction: The primary synthetic route involves the formation of an amide bond between the amine group of 2-fluoro-5-methylaniline and the carboxyl group of pentanoic acid. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to lower the activation energy and increase the reaction rate.

    Purification: Implementing advanced purification techniques such as crystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-methylphenyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may convert the amide group to an amine.

    Substitution: The fluoro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-fluoro-5-methylphenyl)pentanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.

    Chemical Synthesis: As an intermediate in organic synthesis, it can be used to create more complex molecules for various applications.

Mechanism of Action

The mechanism by which N-(2-fluoro-5-methylphenyl)pentanamide exerts its effects depends on its specific application:

    Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound may influence biochemical pathways involving fluorinated aromatic compounds, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)pentanamide
  • N-(2-chloro-5-methylphenyl)pentanamide
  • N-(2-bromo-5-methylphenyl)pentanamide

Uniqueness

N-(2-fluoro-5-methylphenyl)pentanamide is unique due to the presence of both a fluoro and a methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluoro group can enhance the compound’s stability and lipophilicity, while the methyl group can affect its steric properties and electronic distribution.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(2-fluoro-5-methylphenyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-3-4-5-12(15)14-11-8-9(2)6-7-10(11)13/h6-8H,3-5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROYKLDKGMGDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=CC(=C1)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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